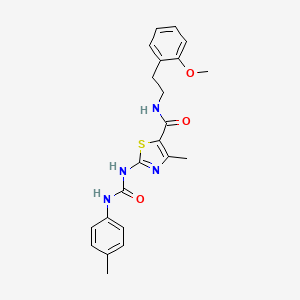
N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells with respect to C2-amino counterparts .科学的研究の応用
Anticancer Drug Discovery
The 2-aminothiazole scaffold, which is a fundamental part of this compound, has shown promise in anticancer drug discovery. It has been documented that different 2-aminothiazole analogs exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of this scaffold can lead to the development of potent anticancer agents that may decrease drug resistance and reduce unpleasant side effects.
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been reported to possess significant antimicrobial properties. These properties make them valuable in the development of new antimicrobial agents that could be effective against resistant strains of bacteria .
Antiviral Applications
The thiazole ring system has been associated with antiviral activities. Compounds with this structure have been explored for their potential to inhibit the replication of various viruses, offering a pathway for the development of new antiviral drugs .
Anti-inflammatory and Analgesic Properties
Thiazole derivatives are known to exhibit anti-inflammatory and analgesic activities. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .
Neuroprotective Effects
Due to the presence of the thiazole ring, compounds like our subject compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Antidiabetic Potential
The 2-aminothiazole scaffold has been linked to antidiabetic activity. This suggests that derivatives of this compound could be explored for their utility in managing diabetes through the modulation of blood glucose levels .
作用機序
将来の方向性
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable . The information will be useful for future innovation .
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-8-10-17(11-9-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-13-12-16-6-4-5-7-18(16)29-3/h4-11H,12-13H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGZKQQXCEBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2769508.png)
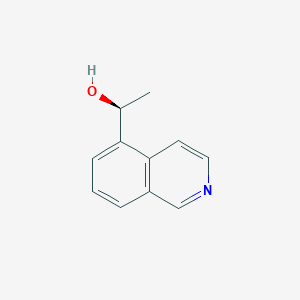
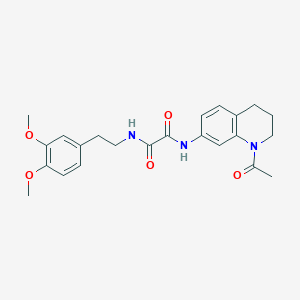
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide](/img/structure/B2769512.png)
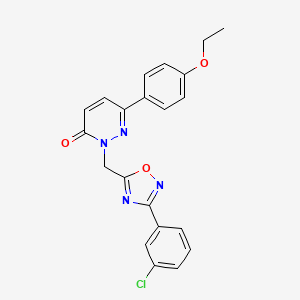
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)
![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)

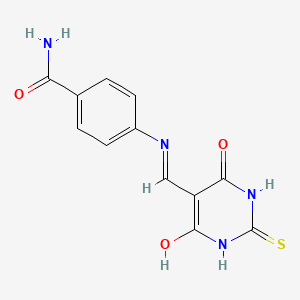
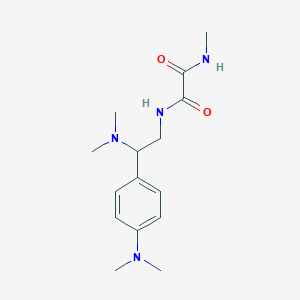
![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)
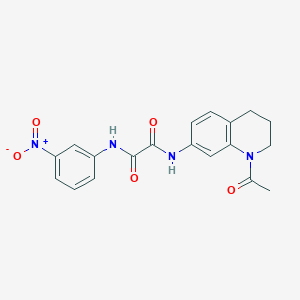
![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769526.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)